Pyrazolo[3,4-b]pyridin-6-one, 1-(1-ethylpropyl)-3-hydroxy-4-methyl-1,7-dihydro-
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Overview
Description
1-(1-ETHYLPROPYL)-3-HYDROXY-4-METHYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ETHYLPROPYL)-3-HYDROXY-4-METHYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves the formation of a pyrazole ring fused with a pyridine ring. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
the general principles of large-scale synthesis of heterocyclic compounds, such as optimization of reaction conditions and use of efficient catalysts, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
1-(1-ETHYLPROPYL)-3-HYDROXY-4-METHYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and ethylpropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone derivative, while substitution reactions can produce a variety of functionalized pyrazolopyridines .
Scientific Research Applications
1-(1-ETHYLPROPYL)-3-HYDROXY-4-METHYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-ETHYLPROPYL)-3-HYDROXY-4-METHYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This compound also affects various signaling pathways, including the Ras/Erk and PI3K/Akt pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolopyrimidines: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
1-(1-ETHYLPROPYL)-3-HYDROXY-4-METHYL-1,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit microtubule polymerization and affect multiple signaling pathways makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C12H17N3O2 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-methyl-1-pentan-3-yl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C12H17N3O2/c1-4-8(5-2)15-11-10(12(17)14-15)7(3)6-9(16)13-11/h6,8H,4-5H2,1-3H3,(H,13,16)(H,14,17) |
InChI Key |
PINVZZVBXQVGMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C2=C(C(=CC(=O)N2)C)C(=O)N1 |
Origin of Product |
United States |
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